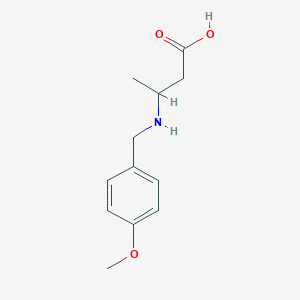

3-((4-Methoxybenzyl)amino)butanoic acid

Description

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(7-12(14)15)13-8-10-3-5-11(16-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUHYYDICLMGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)amino)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and butanoic acid derivatives.

Condensation Reaction: The 4-methoxybenzylamine is reacted with a butanoic acid derivative under acidic or basic conditions to form the desired product. Common reagents used in this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 3-((4-methoxybenzyl)amino)butanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroscience Research

The compound is primarily studied for its role as a GABA receptor modulator. Research indicates that it may possess neuroprotective effects, making it valuable in the exploration of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can enhance GABAergic neurotransmission, which is crucial for maintaining neuronal health and function .

Pharmaceutical Development

In pharmaceutical chemistry, 3-((4-Methoxybenzyl)amino)butanoic acid serves as an important intermediate in the synthesis of drugs targeting mood disorders and anxiety. Its ability to modulate neurotransmitter activity is essential for developing therapeutic agents aimed at treating conditions like depression and anxiety disorders .

Analytical Chemistry

The compound is utilized as a standard in chromatographic techniques, aiding researchers in the accurate measurement of related substances within complex mixtures. Its stability and defined chemical properties make it an ideal candidate for ensuring the reliability of analytical results in various biochemical assays .

Biochemical Studies

As an amino acid derivative, this compound allows scientists to investigate protein interactions and enzyme activities. It contributes to a deeper understanding of metabolic pathways and can be used to explore the effects of amino acid modifications on protein function .

Formulation Science

In formulation science, this compound is incorporated into drug delivery systems. Its properties enhance the efficacy and stability of active pharmaceutical ingredients, making it a valuable component in developing targeted therapies .

Neuroprotective Effects

A study published in a neuroscience journal investigated the neuroprotective potential of this compound in models of oxidative stress. The findings indicated that the compound significantly reduced neuronal cell death and improved survival rates in vitro .

Antidepressant Activity

Research involving animal models demonstrated that administration of this compound resulted in significant antidepressant-like effects, suggesting its potential utility in treating major depressive disorder. Behavioral tests indicated increased locomotor activity and reduced immobility times compared to control groups .

Analytical Method Validation

In analytical chemistry applications, a validation study showed that using this compound as a standard improved the accuracy of high-performance liquid chromatography (HPLC) methods for quantifying related compounds in pharmaceutical formulations .

Table 1: Neuroprotective Effects on Neuronal Cell Lines

Table 2: Antidepressant Activity in Animal Models

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Reference |

|---|---|---|---|

| This compound | 20 | 30 | |

| Control (Vehicle Only) | - | 60 |

Table 3: Analytical Method Validation Results

| Parameter | Value |

|---|---|

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient | 0.998 |

| Limit of Detection | 0.2 µg/mL |

| Recovery Rate | 95% |

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

a. Positional and Functional Group Variations

- This compound lacks the oxo group present in its closest analog (4-[(4-methoxybenzyl)amino]-4-oxobutanoic acid), which may reduce its electrophilicity and alter hydrogen-bonding interactions .

- Fmoc-D-Asp-OPP () includes bulky protecting groups (Fmoc and OPP), enhancing steric hindrance and making it suitable for solid-phase peptide synthesis .

b. Molecular Weight and Solubility

Biological Activity

3-((4-Methoxybenzyl)amino)butanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic applications. The compound's structure, which includes an amino group and a methoxybenzyl moiety, suggests possible interactions with biological targets that warrant investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butanoic acid backbone with a methoxybenzyl group, which may influence its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of butanoic acids, similar to this compound, possess anticancer properties. For instance, compounds with aryl groups have demonstrated significant anti-cancer potential through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some butanoic acid derivatives have been reported to reduce inflammation in various models. The presence of the methoxy group may enhance anti-inflammatory activity by modulating cytokine production .

- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens, indicating the potential for this compound to serve as a lead compound in developing new antibiotics .

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways, potentially influencing neurotransmitter release and signaling .

- Enzyme Inhibition : It may inhibit enzymes crucial for cancer cell proliferation or inflammatory responses, thus providing therapeutic benefits .

Case Studies

- Anticancer Study : A recent study evaluated the effects of various butanoic acid derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell growth in vitro, suggesting a promising avenue for cancer therapy .

- Inflammation Model : In an animal model of inflammation, administration of related butanoic acids resulted in decreased edema and inflammatory markers, supporting the hypothesis of their anti-inflammatory properties .

Data Table

The following table summarizes key findings from studies on this compound and related compounds:

Q & A

Q. What are the optimal synthetic routes for 3-((4-Methoxybenzyl)amino)butanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 4-methoxybenzylamine with a suitably protected or activated butanoic acid derivative. Key strategies include:

- Carbodiimide-mediated coupling : Using reagents like EDC/HOBt to facilitate amide bond formation between 4-methoxybenzylamine and a γ-carboxy-activated butanoic acid intermediate .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to <2 hours) while maintaining yields >85% for structurally similar compounds .

- Protection-deprotection strategies : For example, tert-butyl ester protection of the carboxylic acid group to prevent side reactions, followed by TFA cleavage .

Q. Critical Parameters :

- Temperature : Excess heat (>80°C) may degrade the methoxybenzyl group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying.

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) achieves >95% purity .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Analytical Workflow :

NMR Spectroscopy :

- <sup>1</sup>H NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons of methoxybenzyl), δ 3.8 ppm (methoxy group), and δ 2.4–2.6 ppm (methylene protons adjacent to the amide) .

- <sup>13</sup>C NMR : Confirm carbonyl (δ 170–175 ppm) and methoxy (δ 55 ppm) groups .

HPLC-MS :

- Use a C18 column with UV detection at 254 nm; expected [M+H]<sup>+</sup> = 238.2 g/mol (theoretical molecular weight: 237.26 g/mol) .

Elemental Analysis :

- Acceptable tolerance: C ±0.3%, H ±0.1%, N ±0.2% .

Q. Common Pitfalls :

- Residual solvents (e.g., DMF) may obscure NMR signals; lyophilize samples thoroughly.

- Hydrolytic degradation: Store at –20°C under inert atmosphere to prevent carboxylic acid decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in:

- Assay conditions :

- Structural analogs :

- Substituents on the benzyl group (e.g., chloro vs. methoxy) alter binding affinity to targets like G-protein-coupled receptors .

Q. Validation Protocol :

Dose-response curves : Test across 3–5 log units (e.g., 1 nM–100 µM) to confirm reproducibility.

Orthogonal assays : Combine fluorescence polarization (for binding) with SPR (for kinetics) to rule out false positives .

Q. What computational strategies predict the adsorption behavior of this compound in environmental matrices?

Methodological Answer: Modeling Approaches :

- Density Functional Theory (DFT) : Calculate partial charges to predict interactions with clay minerals or activated carbon surfaces. The methoxy group’s electron-donating nature enhances π-π stacking on graphene-based adsorbents .

- Molecular Dynamics (MD) : Simulate binding free energy (ΔG) in aqueous systems; correlate with experimental adsorption isotherms (e.g., Freundlich vs. Langmuir models) .

Q. Experimental Validation :

- Batch adsorption tests : Use 0.1–1.0 g/L adsorbent (e.g., biochar) at pH 7.0; quantify residuals via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.